6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one
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Overview
Description
6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one is an organic compound with a complex structure that includes a naphthyridine core
Preparation Methods
The synthesis of 6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions to increase yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired application and scale of production .
Chemical Reactions Analysis
6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound
Scientific Research Applications
6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one can be compared with similar compounds such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar core structure but differ in their functional groups and applications.
Naphthalene derivatives: These compounds share a naphthalene core but have different substituents and chemical properties
Properties
IUPAC Name |
6-benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWSSOPHPHWULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1CN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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